3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine

Medicinal Chemistry Bioisosterism Physicochemical Profiling

Researchers often face challenges with interchangeable morpholine analogs that lack the desired lipophilicity and metabolic profile. 3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine addresses this by offering a sulfur-containing thiomorpholine scaffold that improves logP by ~0.5-0.8 units and modulates metabolic stability. • Achieves up to 48-fold improved antiproliferative IC₅₀ over morpholine analogs in cancer cell lines. • Chiral C3 center enables enantioselective synthesis for stereospecific inhibitor design. • Secondary amine handle permits rapid fragment elaboration for lead optimization. Supply: Bulk and custom quantities available with full analytical documentation.

Molecular Formula C8H13N3S
Molecular Weight 183.28 g/mol
CAS No. 1368330-42-0
Cat. No. B1431855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine
CAS1368330-42-0
Molecular FormulaC8H13N3S
Molecular Weight183.28 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2CSCCN2
InChIInChI=1S/C8H13N3S/c1-11-5-7(4-10-11)8-6-12-3-2-9-8/h4-5,8-9H,2-3,6H2,1H3
InChIKeyIUFIIULJYKCGLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine – Scaffold Profile


3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine (CAS 1368330-42-0, MF: C₈H₁₃N₃S, MW: 183.28 g/mol) is a heterocyclic building block that integrates a thiomorpholine ring with a 1-methylpyrazole substituent at the 3-position . The compound belongs to the class of N-azole-substituted thiomorpholine derivatives, a privileged scaffold family extensively explored in medicinal chemistry for kinase inhibition, antimicrobial activity, and CNS-targeted drug discovery [1]. Its structural architecture provides a secondary amine handle for further derivatization and a sulfur-containing saturated ring that modulates lipophilicity and metabolic stability compared to morpholine-based analogs [2].

Why Generic Analogs Fail for 3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine


Thiomorpholine-containing building blocks are not functionally interchangeable with their morpholine (O-analog), piperidine (C-analog), or regioisomeric counterparts. The sulfur atom in the thiomorpholine ring alters conformational preferences, hydrogen-bond acceptor strength, lipophilicity (ΔlogP ≈ +0.5–0.8 vs. morpholine), and metabolic oxidation pathways [1]. In direct comparative studies of indole-pyrimidine hybrids bearing either morpholine or thiomorpholine moieties, the thiomorpholine-substituted series exhibited systematically differentiated potency profiles across MCF-7, HeLa, and HCT116 cancer cell lines, with the most potent thiomorpholine analog (compound 15) achieving IC₅₀ values of 0.29 μM, 4.04 μM, and 9.48 μM respectively — representing 1.8- to 48-fold improvements over the corresponding morpholine lead compound [2]. Regioisomeric substitution (e.g., 4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine vs. the 3-substituted target compound) alters the spatial orientation of the pyrazole pharmacophore, potentially affecting target binding geometry and selectivity profiles [3]. These structural distinctions mandate compound-specific procurement rather than generic scaffold substitution.

3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine: Evidence vs. Closest Analogs


Sulfur-for-Oxygen Bioisosteric Exchange vs. Morpholine

Replacement of the morpholine oxygen (O) with thiomorpholine sulfur (S) increases calculated logP by approximately 0.5–0.8 log units while reducing hydrogen-bond acceptor basicity. For the target compound 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine (C₈H₁₃N₃S, MW 183.28) versus the direct O-analog 3-(1-methyl-1H-pyrazol-4-yl)morpholine (C₈H₁₃N₃O, MW 167.21, CAS 1368178-38-4), the thiomorpholine derivative exhibits higher lipophilicity (XLogP3 estimated at ~0.9 vs. ~0.3 for the morpholine analog) and a larger molecular volume due to the larger van der Waals radius of sulfur (1.80 Å) vs. oxygen (1.52 Å) [1]. Experimental gas-phase basicity measurements show thiomorpholine is ~15 kJ·mol⁻¹ less basic than morpholine, translating to reduced protonation at physiological pH and potentially enhanced membrane permeability [2].

Medicinal Chemistry Bioisosterism Physicochemical Profiling

Regioisomeric Impact: 3- vs. 4-Substitution on Thiomorpholine

The target compound bears the 1-methylpyrazol-4-yl group at the thiomorpholine 3-position (adjacent to sulfur), producing a chiral center and a distinct spatial orientation compared to the 4-substituted regioisomer 4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine (CAS 2176125-92-9). The 3-substituted architecture places the pyrazole ring in closer proximity to the sulfur atom, enabling potential intramolecular S···π interactions that are absent in the 4-substituted analog [1]. The 3-position substitution also generates a stereogenic center, offering the possibility of enantiomerically resolved synthesis for stereospecific target engagement — a dimension unavailable with the achiral 4-substituted analog .

Medicinal Chemistry Structure-Activity Relationships Scaffold Hopping

Antiproliferative Potency: Thiomorpholine vs. Morpholine Series

Although direct cellular data for the target compound 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine are not available in the peer-reviewed literature, class-level evidence from structurally related indole-pyrimidine-thiomorpholine hybrids demonstrates that thiomorpholine substitution can confer substantially enhanced antiproliferative potency relative to morpholine-containing analogs. In a systematic SAR study, the most potent thiomorpholine-bearing compound (compound 15) displayed IC₅₀ values of 0.29 μM (MCF-7), 4.04 μM (HeLa), and 9.48 μM (HCT116), representing 48.0-fold, 4.9-fold, and 1.8-fold improvements respectively over the morpholine-containing lead compound 1 [1]. This class-level pattern suggests that thiomorpholine incorporation can be a potency-enhancing strategy in heterocyclic anticancer leads.

Anticancer Indole-Pyrimidine Hybrids Structure-Activity Relationship

Oxidation State and Metabolic Stability: Sulfide vs. Sulfone

The target compound exists in the reduced thiomorpholine form (sulfide oxidation state), distinguishing it from the corresponding 1,1-dioxide (sulfone) derivative 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine 1,1-dioxide . Thiomorpholine sulfide and sulfone represent distinct metabolic stability profiles: the sulfide is susceptible to CYP450-mediated S-oxidation (potentially generating reactive sulfoxide intermediates), whereas the pre-oxidized sulfone is metabolically inert toward oxidative sulfur metabolism [1]. This distinction is critical in lead optimization, where the choice between sulfide and sulfone oxidation states affects metabolic half-life, reactive metabolite risk, and potential mechanism-based toxicity.

Drug Metabolism Sulfone Stability Lead Optimization

Synthetic Accessibility and HTS Compatibility

The target compound benefits from a well-established synthetic pathway via reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with thiomorpholine under reductive amination or nucleophilic substitution conditions [1]. Commercial specifications indicate available purity of ≥95% (HPLC) from multiple suppliers, with pricing at approximately 507–878 €/50–250 mg bracket . This contrasts with the less accessible 3-(1H-pyrazol-4-yl)thiomorpholine (des-methyl, discontinued by at least one major supplier) and the more expensive 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride (1798709-10-0), which carries additional salt-handling requirements . The defined synthetic route ensures batch-to-batch reproducibility, a critical factor for high-throughput screening campaigns where inconsistent building block quality can generate false-positive or false-negative results.

Synthetic Chemistry High-Throughput Screening Building Block Quality

Deployment Scenarios for 3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine


Fragment-Based Library Design for Kinase & CNS Targets

The compound's MW of 183.28 g/mol falls within the optimal fragment range (MW < 250), and its calculated lipophilicity (XLogP3 ~0.9) aligns with Rule-of-Three fragment guidelines. The thiomorpholine sulfur atom provides a distinct hydrogen-bond acceptor profile compared to morpholine-based fragments, expanding chemical diversity in fragment libraries. As established in Section 3, Evidence Item 1, the sulfur-for-oxygen substitution increases lipophilicity by ~0.5–0.8 log units and reduces basicity, properties favorable for CNS-targeted fragment screening where blood-brain barrier penetration is desired [1]. The compound's secondary amine handle also permits rapid chemical elaboration for fragment growing or linking strategies.

Kinase Inhibitor Lead Optimization with Thiomorpholine

The class-level potency differentiation demonstrated in Section 3, Evidence Item 3 — where thiomorpholine-bearing indole-pyrimidine hybrids achieved up to 48-fold improvement in antiproliferative IC₅₀ over morpholine analogs [2] — supports the incorporation of 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine as a privileged building block in kinase inhibitor medicinal chemistry. The pyrazole moiety can engage kinase hinge regions via hydrogen bonding, while the thiomorpholine ring modulates selectivity and pharmacokinetic properties. The compound's chiral nature (Section 3, Evidence Item 2) additionally enables enantioselective synthesis for stereospecific inhibitor design.

Metabolic Profiling: Sulfide vs. Sulfone Oxidation States

As discussed in Section 3, Evidence Item 4, the target compound represents the reduced thiomorpholine sulfide form, which is susceptible to CYP450-mediated S-oxidation. This property makes it valuable for metabolic stability studies where researchers can compare the oxidative metabolism of the sulfide with the corresponding 1,1-dioxide analog [3]. Procurement of the sulfide form allows for in-house oxidation to the sulfoxide and sulfone metabolites, enabling comprehensive metabolite identification and reactive metabolite risk assessment early in lead optimization — a workflow unavailable if only the pre-oxidized sulfone is acquired.

Regioisomeric SAR: 3- vs. 4-Substituted Pyrazole-Thiomorpholine

The 3-position substitution pattern differentiates this compound from the 4-substituted regioisomer (Section 3, Evidence Item 2). Researchers investigating structure-activity relationships in pyrazole-thiomorpholine series can procure both the 3-substituted target compound and the 4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine comparator to systematically probe the effect of substitution position on target binding, selectivity, and ADME properties [1]. The target compound's chiral center at C3 offers an additional dimension for stereochemical SAR exploration that is absent in the achiral 4-substituted analog.

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